molecular formula C7H8BrF2N B2866613 4-Bromo-2-(difluoromethyl)-1-ethylpyrrole CAS No. 2248294-43-9

4-Bromo-2-(difluoromethyl)-1-ethylpyrrole

Cat. No.: B2866613
CAS No.: 2248294-43-9
M. Wt: 224.049
InChI Key: LVWPEOUWYANBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(difluoromethyl)-1-ethylpyrrole is a chemical compound characterized by its bromine and difluoromethyl groups attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethyl)-1-ethylpyrrole typically involves the following steps:

  • Starting Materials: The synthesis begins with pyrrole as the starting material.

  • Bromination: The pyrrole ring is brominated to introduce the bromine atom at the 4-position.

  • Difluoromethylation: The difluoromethyl group is introduced at the 2-position through a suitable difluoromethylation reaction.

  • Ethylation: Finally, the ethyl group is added at the 1-position to complete the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(difluoromethyl)-1-ethylpyrrole can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can replace the bromine or difluoromethyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrroles with different functional groups.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-1-ethylpyrrole has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and as a tool in molecular biology research.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Bromo-2-(difluoromethyl)-1-ethylpyrrole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 4-Bromo-2-(difluoromethyl)pyridine: Similar structure but with a pyridine ring instead of pyrrole.

  • 2-(Difluoromethyl)-1-ethylpyrrole: Lacks the bromine atom at the 4-position.

Uniqueness: 4-Bromo-2-(difluoromethyl)-1-ethylpyrrole is unique due to its combination of bromine and difluoromethyl groups on the pyrrole ring, which can impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-ethylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF2N/c1-2-11-4-5(8)3-6(11)7(9)10/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWPEOUWYANBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C1C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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